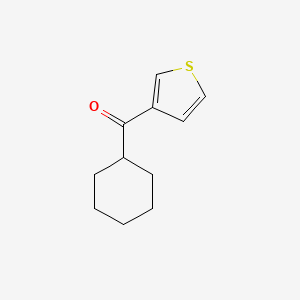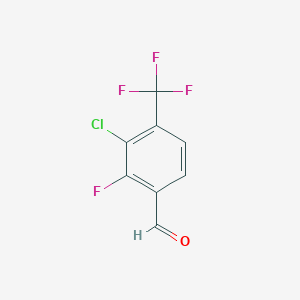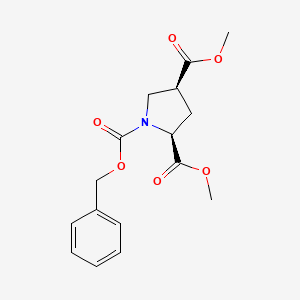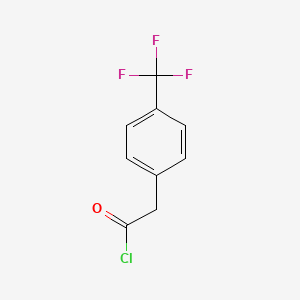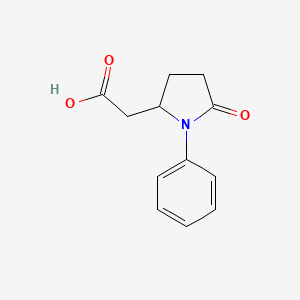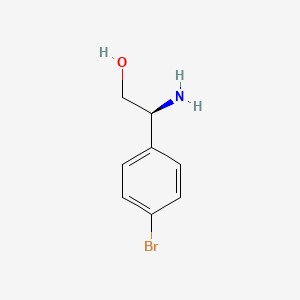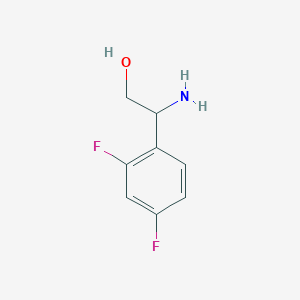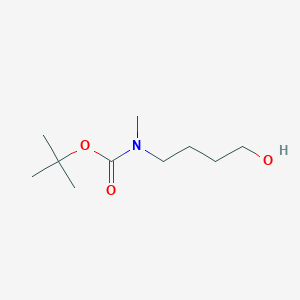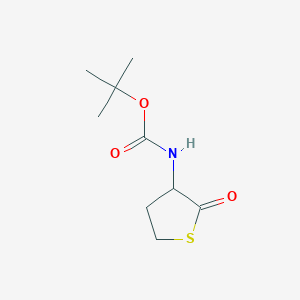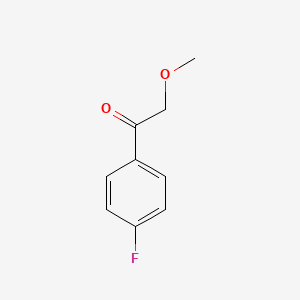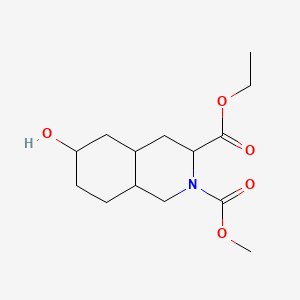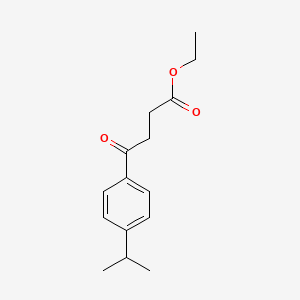
Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate is a chemical compound. It is related to 4-Isopropylphenol, an organic compound with the formula (CH3)2CHC6H4OH . The molecule consists of an isopropyl group affixed to the para position of phenol . The compound is produced by the alkylation of phenol with propylene and is relevant to the production of the commodity chemical bisphenol A (BPA) .
Applications De Recherche Scientifique
Antioxidant and Antimicrobial Activities
Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
The compound has been used in the synthesis of diethyl ((4-isopropylphenyl) (substitutedphenylamino)methyl)phosphonates, which have shown promising antioxidant and antimicrobial activities .
Methods of Application
The synthesis involves a one-pot, three-component reaction of 4-isopropylbenzaldehyde with various substituted amines and diethyl phosphite. This reaction is carried out under room temperature and solvent-free conditions using nano Cu 2 O as a stable, noncorrosive, low-cost, recyclable, eco-friendly heterogeneous catalyst .
Results or Outcomes
The newly synthesized compounds were evaluated in vitro for antioxidant and antimicrobial activity, and they performed well when compared to the standard .
Synthesis of Phthalazine Derivatives
Scientific Field
This application is related to the field of Organic Chemistry .
Summary of the Application
The compound has been used in the synthesis of phthalazine derivatives, which are known for their significant biological activities and pharmacological properties .
Methods of Application
The synthesis involves the reaction of 4-(4-isopropylphenyl)phthalazin-1(2H)-one with ethyl bromoacetate and anhydrous K 2 CO 3 in dry acetone to afford the corresponding N-alkyl derivatives .
Results or Outcomes
The newly synthesized phthalazines were screened against different microbial strains, namely, Gram-negative and Gram-positive bacteria. They were found to have antimicrobial properties .
Natural Sources and Biological Activities of Phthalic Acid Esters
Scientific Field
This application falls under the field of Environmental Science .
Methods of Application
PAEs have been identified in the organic solvent extracts, root exudates, and essential oils of a large number of different plant species . They are also isolated and purified from various algae, bacteria, and fungi .
Results or Outcomes
PAEs are reported to possess allelopathic, antimicrobial, insecticidal, and other biological activities, which might enhance the competitiveness of plants, algae, and microorganisms to better accommodate biotic and abiotic stress .
Synthesis of 1,3,4-Oxadiazole and Pyrazole Derivatives
Scientific Field
This application is related to the field of Medicinal Chemistry .
Summary of the Application
Phthalazine, also known as benzo-orthodiazine, 2,3-diazon-aphthalene, and benzo[d]pyridazine, is a compound in which pyridazine is fused with a benzene ring . Phthalazines are popular pharmacophores as they are the core chemical motifs in many commercially available drugs .
Methods of Application
The synthesis involves the reaction of 4-(4-isopro-pylphenyl)phthalazin-1(2H)-one with ethyl bromoacetate and anhydrous K 2 CO 3 in dry acetone to afford the corresponding N-alkyl derivatives .
Results or Outcomes
Phthalazines reveal numerous pharmacological and biological activities such as antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant .
Propriétés
IUPAC Name |
ethyl 4-oxo-4-(4-propan-2-ylphenyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-4-18-15(17)10-9-14(16)13-7-5-12(6-8-13)11(2)3/h5-8,11H,4,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERROGKUJROXFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565182 |
Source


|
| Record name | Ethyl 4-oxo-4-[4-(propan-2-yl)phenyl]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate | |
CAS RN |
26803-60-1 |
Source


|
| Record name | Ethyl 4-oxo-4-[4-(propan-2-yl)phenyl]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

